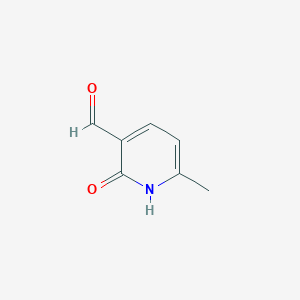
2-Hydroxy-6-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-6-methylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 2-Hydroxy-6-methyl-pyridine-3-carboxylic acid.
Reduction: 2-Hydroxy-6-methyl-pyridine-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methylnicotinaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, it may interact with enzymes and other proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Comparaison Avec Des Composés Similaires
2-Hydroxy-6-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Methoxy-2-pyridinecarboxaldehyde: Features a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
2-Hydroxy-4-methylpyridine: The position of the methyl group is different, affecting its chemical properties and reactivity.
Uniqueness: 2-Hydroxy-6-methylnicotinaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. Its structure enables it to participate in diverse reactions, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
6-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-4H,1H3,(H,8,10) |
Clé InChI |
DGRLFJFWFJNPDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)N1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














